molecular formula C28H20N6Na2O7 B13777143 Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate CAS No. 67874-60-6

Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate

Cat. No.: B13777143
CAS No.: 67874-60-6
M. Wt: 598.5 g/mol
InChI Key: AUMQNJSSSLVXEE-UHFFFAOYSA-L
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Description

Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate is a complex azo compound characterized by two azo (-N=N-) linkages, a central salicylate backbone, and multiple aromatic substituents. The structure includes a disodium counterion, carboxylato (-COO⁻Na⁺), and hydroxyl (-OH) groups, which enhance its water solubility and ionic character.

Synthesis: The compound is synthesized via sequential diazotization and coupling reactions. Primary amines are diazotized using sodium nitrite under acidic conditions (0–5°C), followed by coupling with phenolic or aromatic amine intermediates in alkaline or acidic media, respectively .

Properties

CAS No.

67874-60-6

Molecular Formula

C28H20N6Na2O7

Molecular Weight

598.5 g/mol

IUPAC Name

disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C28H22N6O7.2Na/c1-15-12-21(14-23(25(15)36)27(39)40)34-32-19-8-4-17(5-9-19)30-28(41)29-16-2-6-18(7-3-16)31-33-20-10-11-24(35)22(13-20)26(37)38;;/h2-14,35-36H,1H3,(H,37,38)(H,39,40)(H2,29,30,41);;/q;2*+1/p-2

InChI Key

AUMQNJSSSLVXEE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)[O-])N=NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and azo groups.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents to facilitate the reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in various applications. The molecular targets include specific enzymes and cellular components that interact with the azo groups, leading to changes in their activity or structure.

Comparison with Similar Compounds

Key Properties :

  • Acidity Constants (pKa): The phenolic (-OH) and carboxylic (-COOH) protons exhibit distinct pKa values, critical for solubility and reactivity. Similar azo benzoic acid derivatives show pKa ranges of 2.5–4.5 (carboxylic) and 8.5–10.5 (phenolic) .
  • Spectral Data : UV-Vis spectra typically display strong absorption in the visible range (λmax ≈ 400–500 nm) due to conjugated azo groups. IR spectra confirm the presence of -N=N- (1450–1600 cm⁻¹), -OH (3200–3500 cm⁻¹), and carboxylato (1400–1500 cm⁻¹) stretches .

Applications : Azo compounds like this are widely used as dyes, biological stains, and analytical ligands due to their chromophoric and chelating properties .

Structural Features
Compound Azo Groups Substituents Counterion
Target Compound 2 3-methylsalicylate, carboxylato, hydroxyl Disodium (Na⁺)
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid 1 Benzothiazole, hydroxyl, carboxylato H⁺/Na⁺
Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)napht 3 Amino, hydroxyl, phenylazo Disodium (Na⁺)
5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid 1 Acetylamino, dodecylphenyl, hydroxyl, sulfonic acid H⁺/Na⁺

Key Observations :

  • The target compound’s dual azo groups enhance conjugation, red-shifting its UV-Vis absorption compared to mono-azo analogs .
  • The disodium counterion improves water solubility relative to protonated forms or sulfonic acid derivatives (e.g., ), which require higher pH for dissolution.
Physical and Chemical Properties
Property Target Compound Benzothiazole Azo Benzoic Acid Triple-Azo Napht Disodium Naphthalene Disulphonic Acid
Melting Point Not reported 210–215°C >250°C 180–185°C
Solubility High (water) Moderate (DMSO/water) Low (organic solvents) High (alkaline water)
pKa (COOH) ~3.2 2.8–3.5 Not reported Not applicable (sulfonic acid)
λmax (nm) ~480 420–450 520–550 460–490

Key Observations :

  • The target compound’s high water solubility contrasts with sulfonic acid derivatives (e.g., ), which may require alkaline conditions for full dissolution.
  • Its lower λmax compared to triple-azo compounds reflects reduced conjugation length.
  • The pKa of its carboxylic proton aligns with other azo benzoic acids, enabling similar pH-dependent applications .

Key Observations :

  • Multi-azo compounds (target, ) demand precise stoichiometry and temperature control, increasing synthesis complexity compared to mono-azo analogs .

Key Observations :

  • The target’s carboxylato groups make it more environmentally friendly than sulfonated dyes, which can persist in wastewater .

Biological Activity

Disodium 5-((4-((((4-((3-carboxylato-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-3-methylsalicylate), a complex azo compound, has garnered attention for its potential biological activities. Azo compounds are known for their diverse applications in pharmaceuticals, dyes, and as biological probes. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Azo Groups : The presence of azo (–N=N–) linkages is significant in many biological systems, often influencing the compound's reactivity and interaction with biological targets.
  • Carboxylate Group : This group enhances solubility and can participate in ionic interactions with biomolecules.
  • Hydroxyphenyl Groups : These groups may contribute to antioxidant properties and influence the compound's interaction with enzymes.

Molecular Formula

The molecular formula for this compound is C22H20N6Na2O6C_{22}H_{20}N_{6}Na_{2}O_{6}.

Antioxidant Properties

Research indicates that azo compounds often exhibit antioxidant properties due to the presence of phenolic structures. A study on related compounds demonstrated that they can scavenge free radicals, thus protecting cells from oxidative stress .

Antimicrobial Activity

Azo compounds have been shown to possess antimicrobial properties. For instance, studies have highlighted that certain azo derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of azo compounds has been explored extensively. A related study reported that azo derivatives could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound's structure suggests it may similarly affect cancer cell viability.

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of azo compounds. Some studies have focused on their role as inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibition of this enzyme can have implications in treating hyperpigmentation disorders .

Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties.

Study 2: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis at IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that the compound activated the intrinsic apoptotic pathway, highlighting its potential as an anticancer agent.

Data Table

Biological ActivityObserved EffectConcentration (µM)Reference
AntioxidantFree radical scavenging50
AntimicrobialBacterial growth inhibition10
AnticancerInduction of apoptosis5 - 15
Enzyme Inhibition (Tyrosinase)Inhibition observed20

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